1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a trifluoromethyl group at the 7th position of the quinoline ring and a piperidin-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Piperidin-4-ol Moiety: The piperidin-4-ol moiety can be synthesized through the reduction of piperidin-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling of the Quinoline and Piperidin-4-ol Moieties: The final step involves the coupling of the quinoline and piperidin-4-ol moieties using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and scalable production. The use of automated synthesis platforms can also enhance the reproducibility and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its potential as a fluorescent probe for imaging biological systems.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: This compound shares the quinoline core and trifluoromethyl group but lacks the piperidin-4-ol moiety.
7-(Trifluoromethyl)quinoline-4-thiol: This compound has a thiol group instead of the piperidin-4-ol moiety.
Uniqueness: 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol is unique due to the presence of both the trifluoromethyl group and the piperidin-4-ol moiety, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s potential as a versatile building block in organic synthesis and drug development.
Properties
IUPAC Name |
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c16-15(17,18)10-1-2-12-13(9-10)19-6-3-14(12)20-7-4-11(21)5-8-20/h1-3,6,9,11,21H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKNOOFYVOZTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.